molecular formula C12H25N2O2P B3323869 Bis(cyclohexylamino)phosphinic acid CAS No. 17390-19-1

Bis(cyclohexylamino)phosphinic acid

Cat. No.: B3323869
CAS No.: 17390-19-1
M. Wt: 260.31 g/mol
InChI Key: DMGKLTGEPHOUPB-UHFFFAOYSA-N
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Description

Bis(cyclohexylamino)phosphinic acid is an organophosphorus compound characterized by the presence of two cyclohexylamino groups attached to a phosphinic acid moiety. This compound is part of a broader class of phosphinic acids, which are known for their diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(cyclohexylamino)phosphinic acid typically involves the reaction of cyclohexylamine with a suitable phosphorus-containing precursor. One common method is the reaction of cyclohexylamine with phosphinic acid derivatives under controlled conditions. For example, the reaction can be carried out in the presence of a catalyst such as hydrochloric acid in an ethanol solvent .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes. The process may include steps such as heating the reactants under reflux conditions, followed by purification techniques like recrystallization to obtain the desired product in high yield .

Chemical Reactions Analysis

Types of Reactions

Bis(cyclohexylamino)phosphinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphinic acid derivatives.

    Reduction: Reduction reactions can convert the compound into different phosphine derivatives.

    Substitution: Substitution reactions involve replacing one or more of the cyclohexylamino groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure high selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phosphinic acid derivatives, while substitution reactions can produce a variety of functionalized phosphinic acids .

Scientific Research Applications

Bis(cyclohexylamino)phosphinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of bis(cyclohexylamino)phosphinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. This interaction often involves the formation of hydrogen bonds and other non-covalent interactions with the target molecule .

Comparison with Similar Compounds

Bis(cyclohexylamino)phosphinic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

bis(cyclohexylamino)phosphinic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N2O2P/c15-17(16,13-11-7-3-1-4-8-11)14-12-9-5-2-6-10-12/h11-12H,1-10H2,(H3,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMGKLTGEPHOUPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NP(=O)(NC2CCCCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N2O2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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